9,10-Epoxy-1,5-cyclododecadiene
Overview
Description
9,10-Epoxy-1,5-cyclododecadiene is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Epoxidation Processes and Catalysis
The Influence of Solvents on Epoxidation
Research by Lewandowski, Gruszkowska, and Milchert (2005) delves into the epoxidation of cis,trans,trans-1,5,9-cyclododecatriene to trans-1,2-epoxy-cis,trans-5,9-cyclododecadiene using tert-butyl hydroperoxide in various solvents. This study highlights the significant impact of the solvent nature on the synthesis results, emphasizing the best outcomes with tert-butyl hydroperoxide in isooctane (Lewandowski, Gruszkowska, & Milchert, 2005).
Epoxidation with Hydrogen Peroxide
Wróblewska et al. (2021) investigated the epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide over the Ti-MCM-41 catalyst. They achieved the highest selectivity for this transformation, emphasizing the impact of parameters like temperature, solvent type, and catalyst content (Wróblewska et al., 2021).
Optimization of the Epoxidation Process
Another study by Lewandowski, Rytwińska, and Milchert (2007) focused on optimizing the epoxidation process of (1Z,5E,9E)-1,5,9-cyclododecatriene to 1,2-epoxy-(5Z,9E)-5,9-cyclododecadiene with tert-butyl hydroperoxide. The study analyzed various technological parameters, emphasizing their impact on the hydroperoxide conversion (Lewandowski, Rytwińska, & Milchert, 2007).
Flame Retardant Applications
DOPO-Based Phosphorus Tetraglycidyl Epoxy Nanocomposites
Meenakshi et al. (2011) explored the development of DOPO-based phosphorus tetraglycidyl epoxy nanocomposites, suitable for aerospace and high-performance applications. This study demonstrated the potential of such materials in enhancing flame retardancy and mechanical properties, relevant to advanced engineering applications (Meenakshi et al., 2011).
Star-Shaped and Hyperbranched Phosphorus-Containing Flame Retardants
Research by Zang et al. (2011) on the synthesis and application of novel DOPO-based compounds as flame retardant additives for epoxy resins. This work is crucial for developing flame retardant thermosets with enhanced safety profiles (Zang et al., 2011).
Flame Retardancy of Epoxy Resins
Schartel et al. (2008) focused on the solubility and reactive flame retardant properties of DOPO-based diamino hardeners in thermosets. This research is significant for understanding the decomposition mechanism and improving the flame retardancy of epoxy resin systems (Schartel et al., 2008).
Mechanism of Action
Target of Action
The primary target of 9,10-Epoxy-1,5-cyclododecadiene is the double bonds present in its structure. The compound interacts with these double bonds during the process of epoxidation .
Mode of Action
This compound undergoes a chemical reaction known as epoxidation. This process involves the addition of an oxygen atom to the double bonds present in the compound, resulting in the formation of an epoxide group . The epoxidation of this compound is typically carried out using hydrogen peroxide as the oxidizing agent .
Biochemical Pathways
The epoxidation of this compound affects the compound’s chemical structure and properties. The addition of an oxygen atom to the compound’s double bonds results in the formation of an epoxide group, which can further react with other substances or undergo additional chemical transformations .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density, suggest that it may have low water solubility and high lipid solubility . These properties could influence the compound’s bioavailability and its distribution within the body.
Result of Action
The epoxidation of this compound results in the formation of an epoxide group. This group can increase the degree of crosslinking in polymers, making the compound useful in the production of various materials, including elements of lithium-ion batteries, anti-static coatings, and cross-linked acrylic rubber resistant to oils at high temperatures .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the temperature and the type of solvent used can affect the course of the epoxidation process . Additionally, the presence of a catalyst, such as tungsten compounds, can significantly enhance the efficiency of the reaction .
Properties
IUPAC Name |
(4Z,8Z)-13-oxabicyclo[10.1.0]trideca-4,8-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h3-6,11-12H,1-2,7-10H2/b5-3-,6-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUVDWLTQIPNLN-GLIMQPGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC2C(O2)CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CCC2OC2CC/C=C\C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-93-1 | |
Record name | 1,2-Epoxy-5,9-cyclododecadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-oxabicyclo[10.1.0]trideca-4,8-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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